Methyl 3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)propiolate
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Overview
Description
Methyl 3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)propiolate is a compound belonging to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry Pyrazoles are heterocyclic compounds containing a five-membered ring with two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)propiolate typically involves the cyclization of appropriate precursors. One common method is the reaction of 1-ethyl-3-methyl-1H-pyrazole with propiolic acid methyl ester under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the formation of the pyrazole ring and the subsequent esterification to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)propiolate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents in the presence of a base like sodium hydroxide[][4].
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
Methyl 3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)propiolate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)propiolate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(1-ethyl-3-methyl-1H-pyrazol-5-yl)propiolate
- Methyl 3-(1-ethyl-4-methyl-1H-pyrazol-4-yl)propiolate
- Methyl 3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)butanoate
Uniqueness
Methyl 3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)propiolate is unique due to its specific substitution pattern on the pyrazole ring, which can influence its reactivity and biological activity. The presence of the ethyl and methyl groups at specific positions can enhance its stability and make it a valuable intermediate in synthetic chemistry .
Properties
Molecular Formula |
C10H12N2O2 |
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Molecular Weight |
192.21 g/mol |
IUPAC Name |
methyl 3-(1-ethyl-3-methylpyrazol-4-yl)prop-2-ynoate |
InChI |
InChI=1S/C10H12N2O2/c1-4-12-7-9(8(2)11-12)5-6-10(13)14-3/h7H,4H2,1-3H3 |
InChI Key |
OCJDQLLFQYMUBV-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C)C#CC(=O)OC |
Origin of Product |
United States |
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